molecular formula C18H16N2OS B249908 (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B249908
M. Wt: 308.4 g/mol
InChI Key: CDNXSRIPKSISHM-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that belongs to the thiazole family. It is a synthetic compound that has been used in scientific research for various applications.

Mechanism of Action

The mechanism of action of (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one has anti-cancer, anti-inflammatory, and anti-oxidant effects. It has also been shown to have a protective effect on liver and kidney function.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its synthetic nature, which allows for easy and consistent production. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research involving (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of (5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one involves the reaction between 2-amino-3-methylbenzoic acid and 4-methylbenzaldehyde in the presence of thionyl chloride. The reaction yields the intermediate 2-(3-methylanilino)-3-methylbenzoyl chloride, which is then reacted with potassium thiocyanate to yield the final product.

Scientific Research Applications

(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one has been used in scientific research for various applications. It has been studied for its potential as an anti-cancer agent, with promising results in pre-clinical studies. It has also been studied for its anti-inflammatory and anti-oxidant properties.

properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H16N2OS/c1-12-6-8-14(9-7-12)11-16-17(21)20-18(22-16)19-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,19,20,21)/b16-11+

InChI Key

CDNXSRIPKSISHM-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)NC3=CC=CC(=C3)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC(=C3)C

Origin of Product

United States

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